N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of hydrazonoyl chloride derivatives with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to modulate the GABAA pathway, preventing neurons from firing by releasing chloride ions . The compound’s structure, which includes an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain, is crucial for its biological activity.
Comparison with Similar Compounds
N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine can be compared with other 1,3,4-thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol: Exhibits good anticonvulsant activity.
Properties
CAS No. |
87431-75-2 |
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Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-methyl-5-(4-naphthalen-1-yloxybutyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H19N3OS/c1-18-17-20-19-16(22-17)11-4-5-12-21-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,4-5,11-12H2,1H3,(H,18,20) |
InChI Key |
ZRVORIWAXDMAGG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CCCCOC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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